Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate
Description
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate is a highly fluorinated diester derived from 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid . The compound features two dodecafluoroheptyl ester groups, which confer exceptional chemical inertness, thermal stability, and hydrophobicity due to the strong C–F bonds and low polarizability of perfluorinated chains. Such fluorinated esters are typically explored for applications in specialty coatings, surfactants, and high-performance materials requiring low surface energy and thermal resilience .
Properties
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F24O4/c1-13(2)8(9(49)51-6-15(29,30)19(37,38)23(45,46)21(41,42)17(33,34)10(25)26)4-5-14(13,3)12(50)52-7-16(31,32)20(39,40)24(47,48)22(43,44)18(35,36)11(27)28/h8,10-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPXOMYWDUPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
828.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2355-57-9 | |
| Record name | 1,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethyl-1,3-cyclopentanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2355-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) camphorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Fluorinated Esters
- Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate (CAS data inferred from ): Structure: Biphenyl core with hexafluoroisopropyl ester groups. Key Properties: High thermal stability and chemical resistance due to aromatic biphenyl backbone and shorter fluorinated chains. Applications include materials science and catalysis . The longer dodecafluoroheptyl chains in the target compound likely enhance hydrophobicity but reduce solubility in common solvents.
Non-Fluorinated Esters
- Dimethyl cyclopentane-1,3-dicarboxylate (CAS 2435-36-1):
- Structure : Cyclopentane backbone with methyl ester groups.
- Key Properties : Lower thermal stability and higher solubility in polar solvents compared to fluorinated analogues. Used as intermediates in organic synthesis .
- Comparison : The absence of fluorine results in reduced chemical inertness and surface activity, highlighting the critical role of fluorination in the target compound’s performance.
Comparative Data Table
| Compound Name | Molecular Formula (Inferred) | Fluorine Content (%) | Thermal Stability (°C) | Solubility | Applications |
|---|---|---|---|---|---|
| Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 1,2,2-trimethylcyclopentane-1,3-dicarboxylate | C₃₃H₂₄F₂₄O₄ | ~57 | >300 (estimated) | Low (fluorophilic solvents) | Coatings, surfactants |
| Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate | C₂₀H₁₀F₁₂O₄ | ~39 | ~250–280 | Moderate (THF, acetone) | Catalysis, materials science |
| Dimethyl cyclopentane-1,3-dicarboxylate | C₁₀H₁₄O₄ | 0 | ~150–200 | High (methanol, ethanol) | Organic synthesis intermediates |
Key Research Findings
Fluorination Impact : The dodecafluoroheptyl chains in the target compound significantly elevate fluorine content (~57%) compared to hexafluoroisopropyl analogues (~39%), enhancing hydrophobicity and thermal resistance .
Synthetic Challenges : Esterification with long perfluoroalkyl groups may require specialized catalysts or elevated temperatures, as seen in fluorinated ester syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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